GN39482
CAS No.:
Cat. No.: VC20735354
Molecular Formula: C19H17N3O3
Molecular Weight: 335.36
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17N3O3 |
|---|---|
| Molecular Weight | 335.36 |
| Appearance | Solid powder |
Introduction
Chemical and Physical Properties
Structural Characteristics
GN39482 belongs to the indenopyrazole class of compounds, featuring a methoxy-substituted indenopyrazole core with an aminobenzoate moiety. The chemical structure contains several key functional groups, including a methoxy group, a pyrazole ring, an amino linkage, and a methyl ester group, which collectively contribute to its biological activity .
The compound's structure includes a 6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl moiety linked to a methyl 3-aminobenzoate through an amino bond. This structural arrangement appears to be crucial for its interaction with tubulin and subsequent biological effects .
Physicochemical Data
The physicochemical properties of GN39482 are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C19H17N3O3 |
| Molecular Weight | 335.36 g/mol |
| CAS Number | Not assigned |
| SMILES Notation | O=C(OC)C1=CC=CC(NC2=NNC3=C2CC4=C3C=CC(OC)=C4)=C1 |
| InChI | InChI=1S/C19H17N3O3/c1-24-14-6-7-15-12(9-14)10-16-17(15)21-22-18(16)20-13-5-3-4-11(8-13)19(23)25-2/h3-9H,10H2,1-2H3,(H2,20,21,22) |
| Purity (Commercial) | >98% |
These properties provide important information for researchers interested in studying or using this compound in experimental settings.
Biological Activity
Cell Cycle Effects
Consistent with its mechanism as a tubulin polymerization inhibitor, GN39482 induces cell cycle arrest at the G2/M phase . This cell cycle arrest was specifically observed in HeLa cells, a commonly used human cervical cancer cell line in cancer research.
The G2/M arrest indicates that GN39482 prevents cells from properly completing mitosis, which is expected for agents that disrupt microtubule dynamics. This effect likely contributes significantly to the compound's antiproliferative activity against cancer cells.
Structure-Activity Relationships
Essential Structural Elements
Research has identified critical structural features of GN39482 that are necessary for its biological activity. Both a methoxy group at the R1 position of the indenopyrazole framework and a methoxycarbonyl group at the R2 position of the aniline moiety are essential for high cell growth inhibition .
These structure-activity insights suggest that these functional groups play crucial roles in the interaction of GN39482 with tubulin, potentially through hydrogen bonding, hydrophobic interactions, or electronic effects that facilitate binding to specific sites on the tubulin protein.
Research Methodologies
MorphoBase and ChemProteoBase Profiling
A distinctive aspect of GN39482's discovery was the use of MorphoBase and ChemProteoBase profiling methods . These innovative approaches represent advanced chemical biology techniques for identifying the mechanism of action of small molecules.
MorphoBase involves the analysis of morphological changes in cells exposed to compounds, while ChemProteoBase examines proteomic changes. Together, these methods provide complementary information about how compounds affect cellular processes and protein expression patterns, allowing researchers to classify compounds according to their likely targets and mechanisms.
In the case of GN39482, both profiling methods consistently classified the compound as a tubulin inhibitor, which was subsequently confirmed through direct biochemical and cellular assays .
Experimental Models and Techniques
The biological evaluation of GN39482 employed several experimental approaches:
-
Cell Proliferation Assays: To assess antiproliferative activity against human cancer cells
-
Tubulin Polymerization Assays: To confirm the inhibition of tubulin assembly
-
Immunofluorescence Studies: To examine the effects on microtubule networks
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Cell Cycle Analysis: To determine the impact on cell cycle progression, particularly G2/M arrest
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Acetylated Tubulin Assessment: To evaluate the effect on tubulin post-translational modifications
These complementary techniques provided a comprehensive characterization of GN39482's mechanism and cellular effects, strengthening the evidence for its classification as a tubulin inhibitor with anticancer potential.
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